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Compound of Interest

Compound Name:
Dimethyl 2,2-

dimethylpentanedioate

CAS No.: 13051-32-6

Cat. No.: B080528 Get Quote

Executive Summary
Dimethyl 2,2-dimethylpentanedioate (also known as dimethyl 2,2-dimethylglutarate) is a

critical diester intermediate often encountered in the synthesis of active pharmaceutical

ingredients (APIs) and high-performance polymers. Its structural specificity—characterized by a

quaternary carbon at the

-position relative to one ester group—presents unique mass spectrometric challenges.

This guide provides a rigorous technical framework for the identification and quantification of

this analyte. Unlike linear aliphatic esters, the gem-dimethyl substitution at the C2 position

dictates a fragmentation pathway dominated by steric strain release and specific

-cleavages, often suppressing standard McLafferty rearrangements. This document details the
mechanistic causality of these spectral features and provides a self-validating GC-MS protocol
for industrial and research application.

Molecular Identity & Physicochemical Context[1][2]
[3][4][5][6][7]
Before interpreting spectral data, the analyst must understand the structural constraints of the

molecule. The quaternary center acts as a "fragmentation firewall," altering the transmission of
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charge compared to linear isomers like dimethyl adipate.

Property Data

IUPAC Name Dimethyl 2,2-dimethylpentanedioate

Common Name Dimethyl 2,2-dimethylglutarate

CAS Registry
14035-94-0 (Isomer generic) / Specific isomer

dependent

Chemical Formula

Molecular Weight 188.22 g/mol

Key Structural Feature Quaternary Carbon at C2 (Gem-dimethyl)

Boiling Point ~200°C (at 760 mmHg)

Mass Spectrometry Profile: Fragmentation
Mechanics
The Electron Ionization (EI) mass spectrum of Dimethyl 2,2-dimethylpentanedioate is

governed by the stability of the carbocations formed adjacent to the quaternary center.

Primary Fragmentation Pathways
Molecular Ion (

): The parent ion at m/z 188 is typically weak or absent. The ester functionality and the
branched structure promote rapid fragmentation in the ion source.

-Cleavage (Formation of m/z 129):

Mechanism: Homolytic cleavage of the bond between the quaternary C2 and the carbonyl

carbon (C1).

Result: Loss of the methoxycarbonyl radical (

, 59 Da).
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Diagnostic Value: This yields a prominent peak at m/z 129 (

). The tertiary/quaternary nature of the C2 position stabilizes the resulting cation.

Alkoxy Loss (Formation of m/z 157):

Mechanism: Simple cleavage of the

bond in the ester group.

Result: Loss of a methoxy radical (

, 31 Da).

Observation: A distinct peak at m/z 157.

The Gem-Dimethyl Effect (Blockage of m/z 74):

Standard Mechanism: Linear methyl esters typically yield a base peak at m/z 74 via the

McLafferty rearrangement (transfer of

-hydrogen).

Inhibition: The C2 position is quaternary and has no hydrogens. Therefore, the ester group

at C1 cannot undergo the standard McLafferty rearrangement involving C2.

Alternative: The ester at C5 can access

-hydrogens (located on the methyl groups attached to C2). However, steric hindrance
often suppresses this, making the spectrum distinct from linear isomers.

Visualization of Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways driven by the

quaternary center.
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Figure 1: Mechanistic fragmentation tree for Dimethyl 2,2-dimethylpentanedioate showing

primary dissociation channels.

Experimental Protocol: GC-MS Characterization
This protocol is designed to be self-validating. It includes an internal standard check and a

resolution test to ensure the separation of the target analyte from potential linear isomers (e.g.,

dimethyl adipate).

Reagents & Materials
Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade).

Internal Standard (IS): Dimethyl malonate or deuterated dimethyl glutarate (if available).

Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Methylpolysiloxane).

Instrument Parameters (Agilent/Thermo Equivalent)
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Parameter Setting Rationale

Inlet Temp 250°C
Ensures rapid volatilization

without thermal degradation.

Injection Mode Split (10:1)
Prevents column overload;

sharpens peaks.

Carrier Gas Helium @ 1.0 mL/min
Constant flow for reproducible

retention times.

Oven Program

50°C (1 min)

10°C/min

280°C (5 min)

Slow ramp separates structural

isomers effectively.

Transfer Line 280°C
Prevents condensation of high-

boiling matrix components.

Ion Source EI (70 eV), 230°C
Standard ionization energy for

library matching.

Scan Range m/z 35–350
Captures low mass fragments

and potential dimers.

Analytical Workflow

Sample Prep
1 mg/mL in DCM

Add Internal Std
(Dimethyl Malonate)

GC Separation
DB-5ms Column

MS Detection
Full Scan (35-350)

Data Analysis
Extract Ion Chromatogram

(EIC 129, 157)

Click to download full resolution via product page

Figure 2: Step-by-step analytical workflow for reliable quantitation.

Data Interpretation & Troubleshooting
Diagnostic Ion Table
Use this table to confirm identity. If the ratio of m/z 129 to m/z 157 deviates significantly (>20%)

from the reference standard, suspect co-elution.
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m/z Identity
Relative
Abundance (Est.)

Mechanistic Origin

157 High
Loss of methoxy

group.

129 Base Peak / High -cleavage at

quaternary C2.

101 Moderate

Secondary

fragmentation of the

glutarate backbone.

87 Moderate
Fragmentation of the

linear side chain.

59 Moderate

Carbomethoxy ion

(standard ester

fragment).

Distinguishing Isomers
Dimethyl Adipate (Linear): Shows a strong m/z 146 (M-31) and a very dominant m/z 59. It

lacks the intense m/z 129 associated with the quaternary cleavage.

Dimethyl 3,3-dimethylglutarate: The symmetry of the 3,3-isomer results in a different

fragmentation pattern, often enhancing the m/z 88 peak due to double McLafferty

possibilities or specific rearrangements not accessible to the 2,2-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Pentane, 2,2-dimethyl- [webbook.nist.gov]

2. Pentane, 2,2-dimethyl- [webbook.nist.gov]

To cite this document: BenchChem. [Technical Guide: Mass Spectrometry of Dimethyl 2,2-
dimethylpentanedioate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080528#mass-spectrometry-of-dimethyl-2-2-
dimethylpentanedioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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